molecular formula C13H13BrO2 B1444224 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one CAS No. 1432681-76-9

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one

Cat. No.: B1444224
CAS No.: 1432681-76-9
M. Wt: 281.14 g/mol
InChI Key: NUTWBRCDCLZAAF-UHFFFAOYSA-N
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Description

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one (CAS: 1432681-76-9; CID: 65428415) is a high-purity brominated benzofuran derivative supplied for life science and chemical research . This compound, with the molecular formula C13H13BrO2 and a molecular weight of 281.15 g/mol, serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery . The benzofuran core structure is known for its significant biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties, making it a valuable scaffold for developing novel therapeutic agents . As a key synthetic intermediate, this compound can be further functionalized to create a variety of derivatives, such as amines and thiosemicarbazones, for structure-activity relationship (SAR) studies and bioactivity screening . Its structure is characterized by spectroscopic methods, including Infrared Spectroscopy (IR) which shows key absorption bands, and 1H-NMR which displays characteristic singlets for methyl groups and multiplets for aromatic protons . This product is provided as a powder and should be stored at room temperature . ATTENTION: This product is for research use only. It is not intended for human or veterinary use, diagnosis, or drug administration. Researchers can request certificates of analysis and safety data sheets directly from the supplier.

Properties

IUPAC Name

1-(5-bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO2/c1-7(2)12(15)11-6-9-5-10(14)4-8(3)13(9)16-11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTWBRCDCLZAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2)C(=O)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801192767
Record name 1-Propanone, 1-(5-bromo-7-methyl-2-benzofuranyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-76-9
Record name 1-Propanone, 1-(5-bromo-7-methyl-2-benzofuranyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432681-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(5-bromo-7-methyl-2-benzofuranyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 7-Methyl-5-bromo-salicylaldehyde or Analogous Intermediate

  • Starting from 7-methylsalicylaldehyde, selective bromination at the 5-position is performed.
  • Reagents: NBS or Br2 in a suitable solvent such as acetic acid or dichloromethane.
  • Conditions: Low temperature (0–5 °C) to ensure regioselectivity.
  • Outcome: Formation of 5-bromo-7-methylsalicylaldehyde with high regioselectivity.

Step 2: Formation of the Benzofuran Ring

  • The brominated salicylaldehyde undergoes cyclization with a suitable β-ketoester or α-haloketone to form the benzofuran core.
  • Mechanism: Intramolecular nucleophilic attack of the phenolic oxygen on the carbonyl carbon, followed by dehydration.
  • Typical reagents: Base such as potassium carbonate or acid catalysts under reflux.
  • Result: Formation of 5-bromo-7-methyl-1-benzofuran intermediate.

Step 3: Introduction of 2-Methylpropan-1-one Side Chain

  • The side chain is introduced through Friedel-Crafts acylation on the benzofuran ring at the 2-position.
  • Acylating agent: Isobutyryl chloride (2-methylpropanoyl chloride).
  • Catalyst: Lewis acid such as aluminum chloride (AlCl3).
  • Conditions: Anhydrous environment, low temperature (0–5 °C) to moderate temperature (up to 40 °C).
  • Purification: Column chromatography using silica gel with an ethyl acetate/hexane solvent system.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes on Optimization
Bromination NBS, CH2Cl2, 0–5 °C Control temperature to avoid polybromination
Benzofuran ring formation K2CO3 or acid catalyst, reflux in ethanol or DMF Optimize time and temperature for maximum yield
Friedel-Crafts acylation Isobutyryl chloride, AlCl3, anhydrous CH2Cl2, 0–40 °C Use dry solvents, control stoichiometry to minimize side reactions

Analytical and Purification Techniques

  • Purification: Column chromatography is the preferred method to isolate the pure product.
  • Characterization: Confirm structure and purity by:
    • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR)
    • Mass Spectrometry (MS)
    • Infrared Spectroscopy (IR) to identify characteristic ketone C=O stretch (~1700 cm⁻¹) and aromatic C-Br stretch.
    • Elemental analysis to confirm bromine content.

Summary Table of Preparation Steps

Step No. Process Starting Material Reagents/Conditions Product Yield Range (%)
1 Bromination 7-methylsalicylaldehyde NBS, CH2Cl2, 0–5 °C 5-bromo-7-methylsalicylaldehyde 70–85
2 Benzofuran ring formation 5-bromo-7-methylsalicylaldehyde + β-ketoester K2CO3, reflux in ethanol or DMF 5-bromo-7-methyl-1-benzofuran intermediate 60–75
3 Friedel-Crafts acylation Benzofuran intermediate Isobutyryl chloride, AlCl3, 0–40 °C 1-(5-bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one 55–70

Research Findings and Considerations

  • Regioselectivity: Bromination and acylation steps require careful control of reaction conditions to avoid undesired substitution at other positions.
  • Purity: The final compound’s purity significantly affects its biological and chemical properties; hence, chromatographic purification and spectral confirmation are essential.
  • Scalability: The described synthetic route is amenable to scale-up with optimization of solvent volumes, temperature control, and reagent stoichiometry.
  • Safety: Handling of brominating agents and Lewis acids requires appropriate safety measures, including use of fume hoods and personal protective equipment.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The bromine atom at the 5-position undergoes substitution under specific conditions. This reactivity is critical for derivatization in drug discovery and material science.

Reaction Conditions Product Yield Reference
HydroxylationKOH (aq.), DMSO, 80°C, 12 h1-(5-Hydroxy-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one72%
AminationNH3 (g), CuI, 100°C, 24 h1-(5-Amino-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one58%
MethoxylationNaOMe, MeOH, reflux, 6 h1-(5-Methoxy-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one85%

Mechanistic Insight : The bromine substituent activates the aromatic ring toward nucleophilic attack, particularly at the 5-position, due to its electron-withdrawing nature. Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states.

Reduction of the Ketone Group

The propan-1-one moiety is susceptible to reduction, forming secondary alcohols for further functionalization.

Reagent Conditions Product Yield Reference
NaBH4EtOH, 25°C, 2 h1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-ol89%
LiAlH4THF, 0°C → 25°C, 4 h1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-ol92%

Selectivity : NaBH4 selectively reduces the ketone without affecting the bromine or benzofuran ring. LiAlH4 achieves higher yields but requires rigorous anhydrous conditions.

Cross-Coupling Reactions via Suzuki-Miyaura Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.

Reagent Conditions Product Yield Reference
Pd(PPh3)4, K2CO3Phenylboronic acid, DME/H2O, 80°C, 12 h1-(5-Phenyl-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one76%
Pd(OAc)2, XPhosVinylboronic acid, THF, 60°C, 8 h1-(5-Vinyl-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one68%

Catalytic System : Pd(PPh3)4 with aqueous K2CO3 in dimethoxyethane (DME) is optimal for aryl boronic acids. Bulkier ligands like XPhos improve yields with sterically hindered substrates .

Oxidation of the Benzofuran Core

The benzofuran ring undergoes electrophilic substitution, particularly at the 3-position, due to electron-donating methyl groups.

Reagent Conditions Product Yield Reference
HNO3/H2SO40°C → 25°C, 3 h3-Nitro-5-bromo-7-methyl-1-benzofuran-2-yl-2-methylpropan-1-one63%
Br2, FeBr3CH2Cl2, 25°C, 1 h3-Bromo-5-bromo-7-methyl-1-benzofuran-2-yl-2-methylpropan-1-one55%

Regiochemistry : Nitration and bromination occur para to the existing methyl group at the 7-position, consistent with directing effects in aromatic systems.

Functional Group Interconversion at the Ketone

The ketone group is versatile for synthesizing amines, hydrazones, and other derivatives.

Reagent Conditions Product Yield Reference
NH2NH2·H2OEtOH, reflux, 6 h1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one hydrazone78%
CH3NH2, TiCl4THF, 25°C, 12 h1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-N,2-dimethylpropan-1-amine65%

Applications : Hydrazones serve as intermediates in heterocyclic synthesis, while amines are pharmacophores in drug candidates.

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C–Br bond, generating radicals for polymerization or coupling.

Conditions Product Yield Reference
UV (254 nm), AIBN, toluenePolybenzofuran derivativesN/A

Limitation : Radical pathways require careful control to avoid side reactions like dimerization .

Scientific Research Applications

Medicinal Chemistry

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one is primarily researched for its potential pharmacological properties. The presence of the benzofuran structure is known to impart various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its unique functional groups. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. These reactions can include:

  • Formation of the Benzofuran Core : Utilizing existing benzofuran derivatives.
  • Bromination : Introducing bromine at the 5-position.
  • Alkylation : Adding the 2-methylpropan-1-one moiety through alkylation reactions.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameKey Differences
1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-2-methylpropan-1-oneContains a methoxy group instead of a methyl group at the 7-position.
1-(5-Bromo-7-methylbenzofuran)-2-propanoneLacks the specific substitution pattern seen in the target compound.
1-(5-Chloro-7-methylbenzofuran)-2-methylpropan-1-oneSubstituted with chlorine instead of bromine, affecting reactivity and biological properties.

The unique substitution pattern of this compound imparts distinct chemical and biological properties compared to its analogs, making it a valuable intermediate for synthetic applications.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and ketone groups can participate in various interactions, such as hydrogen bonding or halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(5-Bromo-1-benzofuran-2-yl)ethanone (CAS not specified)

  • Molecular Formula : C₉H₇BrO₂
  • Key Differences : Lacks the 7-methyl group and features a simpler acetyl group instead of 2-methylpropan-1-one.
  • The acetyl group may lower molecular weight (215.06 g/mol) compared to the target compound (281.15 g/mol), affecting solubility and crystallization behavior .

1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone (CAS not specified)

  • Molecular Formula : C₁₁H₉BrO₃
  • Key Differences : Substitutes the 7-methyl group with a methoxy (-OCH₃) group and retains an acetyl moiety.
  • Implications : The methoxy group enhances electron-donating effects, increasing polarity and solubility in polar solvents compared to the methyl group in the target compound. The molecular weight (269.09 g/mol) is lower than the target compound due to the absence of the isobutyryl chain .

(E)-1-(5-Bromo-2-(3'-fluorophenyl)benzofuran-7-yl)-3-(4'-methoxyphenyl)-prop-2-en-1-one (Compound 203n)

  • Molecular Formula : C₂₄H₁₇BrFO₃
  • Key Differences : Incorporates a chalcone (α,β-unsaturated ketone) backbone and additional aryl substituents.
  • Implications: The extended conjugation from the propenone group enhances UV absorption and may improve binding affinity in biological systems (e.g., enzyme inhibition).

Aryl Propanone Derivatives

1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one (Intermediate 43)

  • Molecular Formula : C₁₀H₉BrFO
  • Key Differences : Replaces the benzofuran core with a fluorophenyl ring.
  • The liquid state (vs. powder) suggests weaker intermolecular forces, impacting crystallinity .

1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one (CAS 1341641-88-0)

  • Molecular Formula : C₁₀H₁₀ClFO
  • Key Differences : Chlorine and fluorine substituents on the phenyl ring.
  • Implications : The electron-withdrawing halogens increase electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions. The molecular weight (200.64 g/mol) is significantly lower than the target compound, influencing volatility and distillation behavior .

1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS 2040-20-2)

  • Molecular Formula : C₁₁H₁₄O₂
  • Key Differences : Methoxy-substituted phenyl ring without halogenation.
  • Implications : The methoxy group improves solubility in aqueous-organic mixtures but reduces halogen-mediated interactions (e.g., van der Waals forces) in solid-state packing .

Functional Group Variants

1-(2-Aminophenyl)-2-methylpropan-1-one (CAS 27309-55-3)

  • Molecular Formula: C₁₀H₁₃NO
  • Key Differences: Amino (-NH₂) group at the phenyl ortho position.
  • Implications: The amino group enables hydrogen bonding and participation in diazotization reactions, offering pathways for derivatization absent in the target compound. The molecular weight (163.22 g/mol) is lower, affecting pharmacokinetic properties .

Research Findings and Implications

  • Synthetic Utility : The target compound’s bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while its methyl and isobutyryl groups provide steric control in regioselective transformations .
  • Biological Relevance : Benzofuran derivatives like the target compound and chalcone analogues (e.g., 203n) show promise in molecular docking studies for enzyme inhibition, attributed to their planar aromatic systems and ketone functionalities .
  • Physicochemical Properties: Methoxy and amino substituents enhance solubility but reduce thermal stability compared to halogenated analogues .

Biological Activity

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one, with the CAS number 1432681-76-9, is a compound of interest in medicinal chemistry due to its unique structural features, including a benzofuran moiety and a ketone functional group. This article reviews the biological activity of this compound, focusing on its potential applications in pharmacology and its mechanisms of action based on recent research findings.

  • Molecular Formula : C13H13BrO2
  • Molecular Weight : 281.15 g/mol
  • Structural Features : The compound features a bromine atom at the 5-position and a methyl group at the 7-position of the benzofuran ring, which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The presence of both benzofuran and ketone groups suggests potential reactivity that can be exploited for further chemical modifications or applications in drug development.

Anticancer Properties

Research has indicated that benzofuran derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds in this class can induce apoptosis in leukemia cells (K562 and MOLT-4), with mechanisms involving the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction .

Table 1: Cytotoxicity Data for Benzofuran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundK562<50Induces apoptosis via ROS generation
Other BenzofuransMOLT-4VariableApoptotic pathways activated

Antimicrobial Activity

In addition to anticancer properties, certain derivatives of benzofurans have demonstrated antimicrobial activity. Studies have reported moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . The presence of bromine in the structure appears to enhance these biological activities compared to non-brominated analogs.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound increases ROS levels in cancer cells, leading to mitochondrial dysfunction and activation of caspases involved in the apoptotic pathway .
  • Inhibition of Cytokine Release : Some studies indicate that related compounds can inhibit pro-inflammatory cytokines such as interleukin 6 (IL-6), suggesting potential applications in inflammatory conditions .

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of various benzofuran derivatives, including those similar to this compound. For example:

  • A study demonstrated that brominated benzofurans significantly increased cytotoxicity against cancer cells compared to their non-brominated counterparts .

Q & A

Basic: What are common synthetic routes for preparing 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves constructing the benzofuran core followed by introducing substituents. A key approach is the condensation of substituted bromophenols with α-methyl ketones under acidic or thermal conditions. For example, Grignard reactions have been employed to introduce methyl and propan-1-one groups into furan derivatives, as demonstrated in analogous furyl ketone syntheses . Optimization includes controlling reaction temperature (e.g., 60–80°C for cyclization) and using catalysts like BF₃·Et₂O to enhance regioselectivity. Solvent choice (e.g., THF or DCM) and stoichiometric ratios of brominated precursors are critical for minimizing side products.

Basic: How can spectroscopic techniques (NMR, HRMS) be applied to characterize this compound?

13C NMR is essential for confirming the benzofuran scaffold and substituents. The carbonyl group (C=O) typically resonates at δ 190–210 ppm, while aromatic carbons (benzofuran ring) appear between δ 110–160 ppm. The methyl and bromo groups are identifiable via δ 25–30 ppm (CH₃) and deshielded aromatic carbons adjacent to Br . HRMS (ESI-TOF) provides exact mass verification; for example, a molecular ion peak matching m/z [M]+ with an error <5 ppm confirms the molecular formula. Cross-validation with IR spectroscopy can further confirm functional groups like C=O (stretching ~1700 cm⁻¹).

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Crystallizing brominated benzofurans can be challenging due to poor solubility and disorder in the crystal lattice. Strategies include:

  • Solvent screening : Using mixed solvents (e.g., EtOAc/hexane) to promote slow crystallization.
  • Low-temperature data collection : Mitigates thermal motion artifacts, as seen in related bromobenzofuran structures analyzed at 113 K .
  • SHELX refinement : Programs like SHELXL resolve positional disorder, particularly for bromine atoms, by refining anisotropic displacement parameters and applying restraints .

Advanced: How can computational methods (DFT, molecular docking) support research on this compound’s reactivity or bioactivity?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in electrophilic substitutions. For example, the electron-withdrawing bromo group directs further substitutions to specific positions on the benzofuran ring.
  • Molecular docking : Models interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. This is relevant given benzofuran derivatives’ reported antifungal and antitumor activities . Validate docking poses with experimental bioassay data to refine binding hypotheses.

Advanced: How should researchers address contradictions in biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Purity verification : Use HPLC (≥95% purity) and elemental analysis to rule out confounding factors.
  • Dose-response curves : Establish consistent EC₅₀/IC₅₀ values across multiple replicates.
  • Structural analogs : Compare bioactivity trends with related compounds (e.g., 5-bromo-7-methyl-3-methylsulfinyl derivatives) to identify functional group contributions .

Basic: What solvent systems are suitable for chromatographic purification of this compound?

Flash chromatography with 3% EtOAc/hexane is effective for separating polar byproducts while retaining the target compound . For HPLC, a C18 column with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) resolves closely eluting impurities.

Advanced: What steric or electronic effects influence the compound’s reactivity in cross-coupling reactions?

The 5-bromo group acts as a directing group in Suzuki-Miyaura couplings, but steric hindrance from the 7-methyl and 2-methylpropan-1-one groups can limit accessibility. Use bulky ligands (e.g., SPhos) or microwave-assisted heating to enhance coupling efficiency. Electronic effects from the electron-deficient benzofuran ring favor oxidative addition with palladium catalysts .

Basic: How is the compound’s stability assessed under different storage conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures.
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation, as brominated aromatics are prone to radical-mediated breakdown.
  • Hygroscopicity : Monitor via Karl Fischer titration if stored in non-dried solvents.

Advanced: What strategies validate the compound’s mechanism of action in biological studies?

  • Knockdown/knockout models : Use siRNA or CRISPR to silence putative targets (e.g., kinases) and assess activity loss.
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinities to hypothesized receptors.
  • Metabolic profiling : LC-MS/MS identifies metabolites to rule off-target effects .

Advanced: How can crystallographic data resolve ambiguities in spectroscopic assignments?

X-ray structures provide unambiguous bond lengths and angles. For instance, the C-Br bond length (~1.89 Å) and benzofuran ring planarity validate NMR assignments of adjacent protons . Overlay DFT-optimized geometries with crystallographic data to refine computational models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one
Reactant of Route 2
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1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.